![molecular formula C11H8F3N3O3 B1520289 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate CAS No. 1223467-97-7](/img/structure/B1520289.png)
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate (TFOC) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds and has been used in a variety of studies due to its unique properties.
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound’s structure suggests potential activity in medicinal chemistry, where it could be used to synthesize therapeutic agents. Its oxadiazole moiety is a heterocyclic compound often found in drugs that exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The trifluoroethyl group could enhance the lipophilicity of potential drugs, improving their pharmacokinetic properties.
Materials Science: Advanced Polymer Synthesis
The trifluoroethyl group is associated with polymers that have unique properties such as resistance to solvents, oils, and other chemicals. This compound could be a monomer precursor in creating advanced polymers for specialized applications, such as in the production of high-performance coatings or as a component in photovoltaic cells .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analyses, particularly when studying similar fluorinated compounds. Its unique structure could help in calibrating instruments or developing new analytical methods for detecting and quantifying trace chemicals .
Mechanism of Action
Target of action
The trifluoroethyl group, for instance, is known to interact with various enzymes .
Mode of action
Without specific studies on “2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate”, it’s challenging to determine its exact mode of action. The trifluoroethyl group in other compounds has been shown to form hydrogen bonds with its targets, altering their function .
Biochemical pathways
Similar compounds have been shown to affect various biochemical pathways, including those involving the enzymes they interact with .
Pharmacokinetics
The trifluoroethyl group in other compounds is known to influence these properties, often enhancing absorption and distribution .
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate”. Similar compounds have been shown to have various effects, depending on their targets and the pathways they affect .
Action environment
The action, efficacy, and stability of “2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate” could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds. The trifluoroethyl group, for instance, is known to enhance the stability of some compounds .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-2-7(4-8)9-17-15-6-20-9/h1-4,6H,5H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPVYYHIRRTSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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